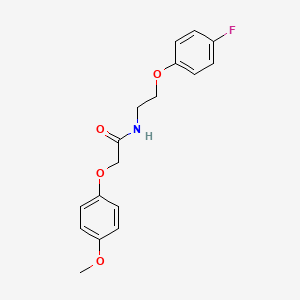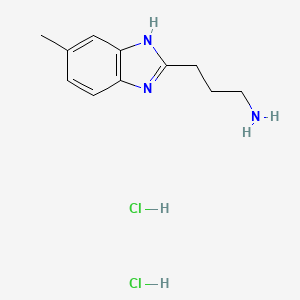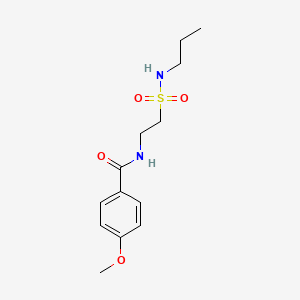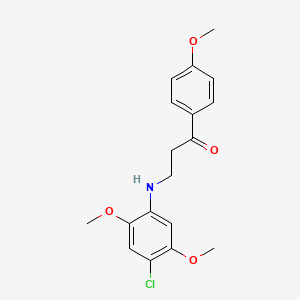![molecular formula C24H20N2OS2 B2399414 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 477242-90-3](/img/structure/B2399414.png)
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(phenylthio)propanamide” is a complex organic compound that contains several functional groups, including a biphenyl group, a thiazole ring, and a propanamide group . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through reactions involving amines, carboxylic acids, and halogenated compounds . For example, a similar compound, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide, was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a biphenyl group could introduce rotational freedom around the single bond connecting the two phenyl rings, potentially leading to different conformations .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group could participate in hydrolysis reactions, while the thiazole ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of an amide group could result in the formation of hydrogen bonds, influencing the compound’s solubility and melting point .科学研究应用
Anti-Tumor Activity
This compound has garnered attention due to its potential as an anti-tumor agent. In a study, novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives (7a–8n) were synthesized and evaluated for their anti-proliferative activities in vitro. The most potent analogue, 8f, exhibited excellent inhibitions against various cancer cell lines, including K562, Bel7402, A549, and Jurkat cells. Importantly, it demonstrated minimal toxicity in non-cancerous cells .
Breast Cancer Treatment
Breast cancer remains a significant global health concern. Thiazole scaffolds, like our compound of interest, are gaining popularity in drug discovery. Researchers are exploring the potential of this compound as an estrogen receptor (ER)-targeted therapy for breast cancer. Selectivity, target specificity, and overcoming resistance are key challenges in cancer treatment, and this compound’s unique structure may offer promising solutions .
Apoptosis Induction
Flow cytometer analysis and Hoechst 33358 staining assays suggest that compound 8f induces cancer cell apoptosis. Understanding the molecular mechanisms underlying this effect is crucial for developing targeted therapies. Investigating the pathways involved in apoptosis induction could lead to novel treatment strategies .
Antifungal Properties
While not extensively studied, thiazole derivatives often exhibit antifungal activity. Researchers could explore the potential of our compound against fungal pathogens, contributing to the development of new antifungal agents .
Anti-Inflammatory Effects
Thiazole-based compounds have shown anti-inflammatory properties. Investigating whether our compound modulates inflammatory pathways could provide insights into its therapeutic potential in inflammatory diseases .
Antioxidant Activity
Thiazoles are known for their antioxidant properties. Evaluating the ability of our compound to scavenge free radicals and protect against oxidative stress could reveal its role in cellular health and disease prevention .
未来方向
Future research could explore the synthesis of this compound and its derivatives, investigate their physical and chemical properties, and evaluate their potential applications. For example, given the biological activity of many thiazole derivatives, this compound could be studied for potential medicinal uses .
属性
IUPAC Name |
N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS2/c27-23(15-16-28-21-9-5-2-6-10-21)26-24-25-22(17-29-24)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h1-14,17H,15-16H2,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXWYIBJAOJRQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)CCSC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(phenylthio)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2399331.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2399335.png)
![Methyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B2399337.png)

![7-[(4-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2399340.png)

![2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane]](/img/structure/B2399342.png)
![2-[(Methoxyimino)methyl]-3-oxo-1,3-bis[4-(trifluoromethyl)anilino]-1-propenyl acetate](/img/structure/B2399345.png)



![1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2399353.png)
